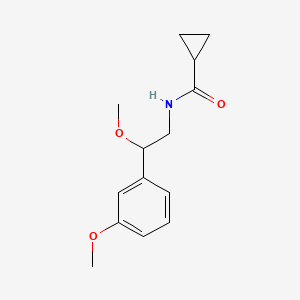

![molecular formula C18H16BrNO3S2 B2593690 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-2-溴-5-甲氧基苯甲酰胺 CAS No. 2097924-85-9](/img/structure/B2593690.png)

N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-2-溴-5-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

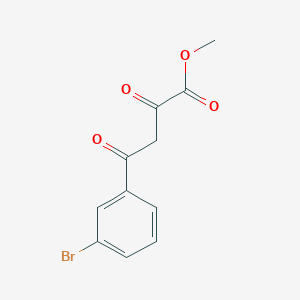

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .

Synthesis Analysis

The synthesis of compounds involving 2,2’-bithiophene has been reported in various studies. For instance, four n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis(3,4-difluorothien-2-yl)ethene (4FTVT) were synthesized via direct arylation polycondensation . Another study reported the synthesis and characterization of six novel 2,2′‑bithiophene‑based organic compounds that are designed to serve as co‑sensitizers for dye‑sensitized solar cells .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of the compound , has been well-studied. X-ray crystallography shows that the two rings are coplanar . The molecular formula of 2,2’-bithiophene is C8H6S2, with an average mass of 166.263 Da and a monoisotopic mass of 165.991089 Da .Chemical Reactions Analysis

The chemical reactions involving 2,2’-bithiophene are complex and can vary depending on the specific conditions and reactants used. For example, one study synthesized four n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis(3,4-difluorothien-2-yl)ethene (4FTVT) via direct arylation polycondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-bithiophene, a component of the compound , include a melting point of 31.1 °C and a boiling point of 260 °C . It has a density of 1.44 g/cm3 . The compound is a colorless solid, although commercial samples are often greenish .科学研究应用

合成和分子结构

密切相关的苯甲酰胺衍生物的合成和结构表征为材料科学和药物开发中的进一步应用提供了必要的知识基础。例如,六种相关的 N-[3-(2-氯苯甲酰基)-5-乙基噻吩-2-基]芳基酰胺的合成和结构,包括反应中间体,提供了对分子构象和氢键模式的见解,这对于了解它们的化学行为和进一步改进的潜力至关重要 (Sagar 等人,2018 年)。

催化应用

评估 N-异丙基碘苯甲酰胺,包括 2-碘-N-异丙基-5-甲氧基苯甲酰胺,作为醇氧化的催化剂,证明了它们在有机合成中的效用。这项研究强调了苯环上的取代基在影响反应性中的作用,并引入了对醇氧化无害环境的催化剂,展示了该化合物在绿色化学应用中的潜力 (Yakura 等人,2018 年)。

光动力疗法应用

对具有苯甲酰胺基团取代的新型锌酞菁衍生物的研究,包括具有 5-溴-2-羟基-3-甲氧基苯甲酰胺部分的那些,强调了它们在光动力疗法 (PDT) 中用于癌症治疗的应用前景。这些化合物表现出高单线态氧量子产率,这对 PDT 的有效性至关重要,表明作为癌症治疗剂进一步发展的潜力 (Pişkin 等人,2020 年)。

抗菌活性

对取代的苯甲酰胺的研究,例如评估 4-和 5-氯-2-羟基-N-[1-氧代-1-(苯氨基)烷-2-基]苯甲酰胺对 MRSA 的杀菌活性,突出了苯甲酰胺衍生物的抗菌潜力。这项研究对于识别用于解决抗生素耐药性的新化合物至关重要,表明了开发新型抗菌剂的途径 (Zadrazilova 等人,2015 年)。

作用机制

Mode of Action

The mode of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide Based on its structural similarity to other bithiophene compounds, it may interact with its targets through π-π stacking, hydrogen bonding, or other non-covalent interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide Its solubility, bioavailability, metabolism, and excretion patterns remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S2/c1-23-11-4-5-13(19)12(9-11)18(22)20-10-14(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,14,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRVPTFOMLPEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)

![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)

![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)

![1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B2593621.png)

![4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2593624.png)

![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)